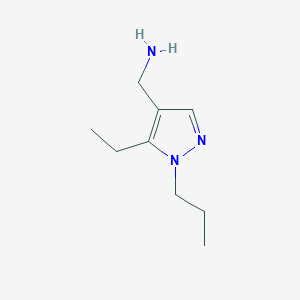

(5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine

Description

BenchChem offers high-quality (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-1-propylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-5-12-9(4-2)8(6-10)7-11-12/h7H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTGEFQKVPLATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)CN)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Pyrazole-4-methanamine Building Blocks

Introduction: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have cemented its status as a "privileged scaffold."[3] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[4][5] This has led to the successful development of numerous blockbuster drugs such as the anti-inflammatory agent celecoxib and the kinase inhibitors ibrutinib and ruxolitinib, underscoring the therapeutic significance of this heterocyclic core.[1]

Among the diverse array of functionalized pyrazoles, the pyrazole-4-methanamine framework has emerged as a particularly valuable building block for drug discovery professionals. The introduction of a reactive aminomethyl group at the C4 position provides a versatile handle for synthetic elaboration, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the synthesis, reactivity, and application of pyrazole-4-methanamine building blocks, offering field-proven insights for researchers and scientists in drug development.

Synthetic Strategies: Forging the Pyrazole-4-methanamine Core

The construction of the pyrazole-4-methanamine scaffold is a multi-step process that hinges on the initial formation and subsequent functionalization of the pyrazole ring. A robust and widely adopted strategy involves the synthesis of a key intermediate, pyrazole-4-carbaldehyde, followed by reductive amination.

The Gateway Intermediate: Synthesis of Pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it ideally suited for the introduction of a formyl group at the C4 position of the pyrazole ring.[6][7] This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[8]

The synthesis of the pyrazole-4-carbaldehyde often begins with the condensation of a substituted acetophenone with a hydrazine to form a hydrazone precursor. This hydrazone then undergoes a cyclization and formylation cascade under Vilsmeier-Haack conditions to yield the desired pyrazole-4-carbaldehyde.[7]

Diagram 1: General Scheme for the Synthesis of Pyrazole-4-carbaldehyde

Caption: Synthesis of pyrazole-4-carbaldehyde via hydrazone formation and Vilsmeier-Haack reaction.

The Final Step: Reductive Amination to Pyrazole-4-methanamine

With the pyrazole-4-carbaldehyde in hand, the final transformation to the desired pyrazole-4-methanamine is achieved through reductive amination.[4] This versatile reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride being a particularly mild and effective choice, offering good yields and broad functional group tolerance.[4]

Diagram 2: Reductive Amination of Pyrazole-4-carbaldehyde

Caption: Conversion of pyrazole-4-carbaldehyde to pyrazole-4-methanamine via reductive amination.

Experimental Protocols

The following protocols are provided as a representative example for the synthesis of a (1H-pyrazol-4-yl)methanamine derivative, adapted from the literature.[9] Researchers should optimize these conditions based on their specific substrates and equipment.

Protocol 1: Synthesis of 3-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde

-

Step 1: Synthesis of the Enaminone Intermediate: A solution of 4-benzyloxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene is refluxed for 16 hours. The solvent is then removed under reduced pressure to yield the crude enaminone, which is used in the next step without further purification.

-

Step 2: Cyclization to the Pyrazole: The crude enaminone is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for 4 hours. After cooling, the precipitated product is filtered and washed with cold ethanol to give the pyrazole intermediate.

-

Step 3: Vilsmeier-Haack Formylation: To a solution of the pyrazole intermediate in DMF at 0°C, phosphorus oxychloride (POCl3) is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours and subsequently heated to 60°C for 3 hours. The mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 3-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of (3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)methanamine

-

To a solution of 3-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde in methanol, add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired (3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)methanamine.

Reactivity and Chemical Properties

The pyrazole-4-methanamine building block possesses a rich and versatile reactivity profile, stemming from the interplay of the aromatic pyrazole core and the nucleophilic aminomethyl substituent.

-

The Pyrazole Core: The pyrazole ring is aromatic and generally resistant to oxidation and reduction.[4] The C4 position is susceptible to electrophilic substitution, although the presence of the aminomethyl group can influence the regioselectivity of such reactions.[3]

-

The Aminomethyl Group: The primary amine of the 4-methanamine moiety is nucleophilic and can readily participate in a wide range of chemical transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

-

This dual reactivity makes the pyrazole-4-methanamine scaffold an ideal platform for the generation of large and diverse compound libraries for high-throughput screening.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazole-4-methanamine motif and its close analogs, such as 4-aminopyrazoles, are prominent features in the design of potent and selective kinase inhibitors.[3][10] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11]

The pyrazole core often serves as a scaffold that can be appropriately substituted to interact with the ATP-binding site of the target kinase. The aminomethyl group at the C4 position can act as a key hydrogen bond donor or acceptor, or as a linker to introduce further substituents that can enhance binding affinity and selectivity.

Table 1: Examples of Pyrazole-4-methanamine Derivatives and Analogs as Kinase Inhibitors

| Compound Class | Target Kinase | Therapeutic Area | Reference |

| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Cancer, Inflammation | [9] |

| 4-Amino-(1H)-pyrazole derivatives | JAKs | Cancer, Inflammation | [10][12] |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Cancer | [13] |

The development of (1H-pyrazol-4-yl)methanamines as PI3Kγ inhibitors highlights the potential of this scaffold.[9] Minor structural modifications to the initial hits led to a significant improvement in inhibitory potential, demonstrating the tunability of this building block. Similarly, 4-amino-(1H)-pyrazole derivatives have been successfully developed as potent inhibitors of Janus kinases (JAKs), with some compounds exhibiting nanomolar IC50 values.[12]

Diagram 3: The Role of Pyrazole-4-methanamine in Kinase Inhibition

Caption: Schematic of a pyrazole-4-methanamine inhibitor binding to a kinase active site.

Conclusion: A Versatile and Indispensable Tool for Medicinal Chemists

The pyrazole-4-methanamine building block represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its robust synthesis, predictable reactivity, and proven track record in the development of biologically active compounds, particularly kinase inhibitors, make it an attractive scaffold for drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of the pyrazole-4-methanamine core is poised to play an increasingly important role in the design and synthesis of the next generation of innovative medicines.

References

-

Bepary, S., Youn, I. K., Lim, H.-J., & Lee, G. H. (2016). Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. The Thai Journal of Pharmaceutical Sciences, 40(2), 82-86. [Link]

-

Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX. [Link]

-

Le, T. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2959. [Link]

-

MySkinRecipes. (n.d.). (1-Propyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

-

Gellis, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Combinatorial Science, 19(10), 663–669. [Link]

-

Nita, A. V., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13495-13511. [Link]

-

Nuta, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5408. [Link]

-

Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 784–789. [Link]

-

Akhtar, M. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-937. [Link]

-

Fajemiroye, J. O., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]

-

Rios-Luci, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

-

Asati, V., & Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2026. [Link]

-

ResearchGate. (2022). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. [Link]

-

Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

-

Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2825-2835. [Link]

-

Hur, N. H., et al. (2014). One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. RSC Advances, 4(87), 46203-46207. [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26569-26601. [Link]

-

Manjunatha, K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 349-354. [Link]

-

Patel, J. K., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5767-5770. [Link]

-

ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

-

Hur, N. H., et al. (2014). One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. RSC Publishing. [Link]

-

Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1528. [Link]

-

ChemRxiv. (2022). Practical Synthesis of Pyrazol-4-thiols. [Link]

-

QPS. (2020). Drug Discovery for Central Nervous System Diseases. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ineosopen.org [ineosopen.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Molecular weight and formula of (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary

(5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine is a trisubstituted pyrazole derivative utilized primarily as a scaffold in medicinal chemistry.[1] Its structural core—a 1,4,5-substituted pyrazole—serves as a bioisostere for imidazole or thiazole rings in kinase inhibitors and GPCR ligands.[1] The presence of the primary amine at the C4-position provides a critical "handle" for amide coupling or reductive amination, facilitating the construction of fragment-based drug libraries.[1]

This guide provides the definitive molecular data, a validated retrosynthetic logic, and a self-validating analytical protocol for researchers synthesizing or characterizing this compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The following data is established based on IUPAC nomenclature rules and atomic mass standards.

| Property | Value | Technical Note |

| IUPAC Name | (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine | Primary amine functionalization at C4.[1] |

| Molecular Formula | C₉H₁₇N₃ | Carbon count: 9 (3 Ring + 3 Propyl + 2 Ethyl + 1 Methylene). |

| Molecular Weight | 167.25 g/mol | Average mass based on standard abundance. |

| Monoisotopic Mass | 167.1422 Da | Essential for High-Res MS (HRMS) validation. |

| ClogP (Est.) | ~1.2 - 1.5 | Moderate lipophilicity; suitable for CNS-penetrant library design. |

| H-Bond Donors | 2 | Derived from the primary amine (-NH₂).[1] |

| H-Bond Acceptors | 2 | Pyrazole N2 and Amine N. |

Structural Logic

The molecule consists of a pyrazole ring substituted at three positions:[2][3][4][5]

-

Position 1 (N): Propyl group (

-propyl). -

Position 4 (C): Methanamine group (

). -

Position 5 (C): Ethyl group.

-

Position 3 (C): Unsubstituted (

).

Synthetic Logic & Retrosynthesis

For a high-fidelity synthesis of this compound, a convergent strategy is recommended to avoid regioisomeric mixtures.[1] The most robust pathway utilizes the Knorr Pyrazole Synthesis followed by functional group interconversion.[1]

Validated Synthetic Pathway

-

Cyclization (Regiocontrol): Reaction of

-propylhydrazine with a -

Functionalization: Introduction of the C4-carbon handle via Vilsmeier-Haack formylation, followed by reductive amination.[1]

Diagram: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection to commercially available precursors.

Caption: Retrosynthetic disconnection showing the construction of the pyrazole core followed by C4-functionalization.[1]

Analytical Characterization Protocol (Self-Validating)

To ensure scientific integrity, the synthesized compound must pass a "Self-Validating" analytical workflow. This protocol relies on specific spectral signatures that confirm the regiochemistry (1,5-substitution pattern).[1]

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Validation Logic |

| 7.30 - 7.40 | Singlet (s) | 1H | C3-H | Confirms C4 and C5 are substituted. If this were a doublet, regiochemistry is wrong. |

| 3.95 - 4.05 | Triplet (t) | 2H | N-CH₂ (Propyl) | Diagnostic for N1-alkylation.[1] |

| 3.60 - 3.70 | Singlet (s) | 2H | CH₂-NH₂ | Confirms the methanamine handle. |

| 2.50 - 2.60 | Quartet (q) | 2H | CH₂ (Ethyl) | Coupling with methyl triplet confirms ethyl group.[1] |

| 1.75 - 1.85 | Multiplet (m) | 2H | CH₂ (Propyl mid) | - |

| 1.10 - 1.20 | Triplet (t) | 3H | CH₃ (Ethyl) | - |

| 0.85 - 0.95 | Triplet (t) | 3H | CH₃ (Propyl) | - |

B. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI), Positive Mode.[1]

-

Target [M+H]⁺: 168.15 Da.

-

Validation: A clean single peak at RT with the parent ion 168.15 confirms the formula C₉H₁₇N₃.

-

Fragmentation: Expect loss of NH₃ ([M+H]-17) or loss of propyl group in MS/MS.

Diagram: Analytical Decision Tree

This workflow ensures that only the correct regioisomer (1,5-substituted) is released for biological testing.

Caption: Decision tree for validating the identity and regiochemistry of the synthesized pyrazole.

References

-

Fustero, S., et al. (2011).[1] "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." The Journal of Organic Chemistry, 76(14), 5760–5773.

-

Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier–Haack Reaction."[5] Comprehensive Organic Synthesis, 2, 777-794. (Standard reference for C4-formylation of pyrazoles).

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary: Pyrazole Derivatives." PubChem.[6][7]

- Menozzi, G., et al. (1987). "Synthesis and pharmacological activity of some 1,5-disubstituted pyrazole-4-carboxylic acids." Journal of Heterocyclic Chemistry, 24(6), 1669–1675. (Foundational text for 1,5-pyrazole scaffolds).

Sources

- 1. SMILES for Casein kinase I delta/epsilon [bindingdb.org]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 7. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Toxicity & Safety Data for (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine

This guide serves as a technical safety and handling manual for (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry.[1]

As a research-grade compound, comprehensive in vivo toxicological data (e.g., NTP or IARC monographs) is often unavailable.[1] Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Analogous Hazard Bridging to establish a provisional safety profile.

Compound Identification & Physicochemical Profile

Precise identification is the first step in safety management. This compound is a primary amine attached to a pyrazole core, implying specific reactivity (nucleophilicity) and storage requirements (hygroscopicity).

| Parameter | Technical Detail |

| Chemical Name | (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine |

| CAS Number | 1173266-63-1 |

| Molecular Formula | C₉H₁₇N₃ |

| Molecular Weight | 167.25 g/mol |

| Physical State | Liquid (Viscous) or Low-Melting Solid (Predicted) |

| Basicity (pKa) | ~9.5–10.0 (Primary amine), ~2.5 (Pyrazole N2) |

| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility.[1] |

| Reactivity | Sensitive to CO₂ (Carbamate formation); Oxidizes in air. |

Hazard Identification (GHS Classification)

Based on SAR analysis of primary alkyl-amines and pyrazole derivatives.[1]

Signal Word: DANGER

Core Hazard Statements (Provisional):

-

H314: Causes severe skin burns and eye damage. (Primary amines are often corrosive).[1]

-

H317: May cause an allergic skin reaction.[2]

-

H335: May cause respiratory irritation.[2]

Toxicological Mechanism (SAR Analysis):

-

Primary Amine Moiety (-CH₂NH₂):

-

Mechanism: High pH (>11 in local aqueous environment) causes saponification of membrane lipids (liquefactive necrosis).

-

Risk: Irreversible corneal opacity if splashed in eyes; chemical burns on skin.

-

-

Pyrazole Core:

-

Mechanism: Pyrazoles can inhibit alcohol dehydrogenase (ADH) or interact with CYP450 enzymes.

-

Risk: Potential hepatotoxicity or metabolic interference upon systemic absorption.

-

Safety Assessment Workflow (DOT Diagram)

This diagram outlines the decision logic for handling this compound in the absence of full LD50 data.

Figure 1: Decision logic for provisional safety classification of pyrazole-amines.

Handling & Storage Protocols

To maintain compound integrity and user safety, follow these "Universal Precautions" for reactive amines.

A. Storage (Critical for Purity)

-

Atmosphere: Store under Argon or Nitrogen . Primary amines absorb atmospheric CO₂ to form solid carbamate salts, which can be mistaken for degradation or impurities.

-

Temperature: 2–8°C (Refrigerator).

-

Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation.

B. Personal Protective Equipment (PPE)

-

Eyes: Chemical Splash Goggles are mandatory.[3] A face shield is recommended if handling >100 mg.

-

Skin: Double-gloving is standard.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile or Neoprene (minimum 5 mil).

-

-

Respiratory: Handle exclusively in a certified chemical fume hood.

Emergency Response Procedures

Standardized for Corrosive/Basic Organic Compounds.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15+ minutes .[1] Lift eyelids. Do NOT use neutralizing agents. | Bases cause deep tissue penetration (liquefaction). Neutralization generates heat, worsening the burn. |

| Skin Contact | Wash with soap and water.[3][4][5] Remove contaminated clothing.[3][4][5][6] | Lipophilic amines penetrate the stratum corneum; soap emulsifies the compound for removal. |

| Ingestion | Do NOT induce vomiting.[4][7] Rinse mouth with water. | Vomiting re-exposes the esophagus to the corrosive amine. |

| Inhalation | Move to fresh air.[4][5][6][7] Administer oxygen if breathing is difficult. | Pyrazole amines can cause bronchospasm or pulmonary edema. |

Experimental Toxicology (Bridging Data)

If specific toxicity data is required for your IND/filing, the following assays are recommended to validate the provisional profile.

A. In Vitro Cytotoxicity (MTT Assay)

-

Purpose: Determine IC50 in HepG2 (liver) or HEK293 (kidney) cells.

-

Protocol Summary:

-

Seed cells at 10⁴ cells/well.

-

Treat with compound (0.1 µM – 100 µM) for 24h.

-

Add MTT reagent; measure absorbance at 570 nm.

-

Threshold: If IC50 < 10 µM, compound is considered highly cytotoxic.

-

B. AMES Test (Genotoxicity)

-

Purpose: Pyrazoles can occasionally be mutagenic.

-

Strains: S. typhimurium TA98 and TA100 (+/- S9 metabolic activation).

-

Significance: A positive result indicates potential carcinogenicity, requiring structural modification (e.g., blocking metabolic activation sites).

Emergency Logic Diagram (DOT)

This diagram guides the immediate response to a spill or exposure event.

Figure 2: Emergency response workflow for amine exposure.

References

-

CymitQuimica. (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine Product Page (CAS 1173266-63-1). Retrieved from

-

PubChem. Compound Summary: Pyrazole-methanamine derivatives (Analogous Structures). Retrieved from

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Corrosivity of Amines). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet for 1-Methyl-1H-pyrazole-3-amine (Structural Analog). Retrieved from

Sources

- 1. CAS#:1152915-19-9 | N-Ethyl-5-[ethyl(1-methylpropyl)amino]-1,3-dimethyl-1H-pyrazole-4-methanamine | Chemsrc [m.chemsrc.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. adama.com [adama.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicea.com [chemicea.com]

Methodological & Application

Preparation of sulfonamides from (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine

Application Note: Precision Synthesis of Sulfonamides from (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine

Executive Summary & Pharmacological Context

This application note details the optimized protocol for synthesizing sulfonamides from (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine .

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Crizotinib), COX-2 inhibitors (e.g., Celecoxib), and anti-infectives. The specific starting material, (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine, combines a lipophilic core with a reactive primary amine handle.[1] Converting this amine into a sulfonamide creates a classic bioisostere of the amide bond, enhancing metabolic stability and hydrogen-bond donor capability [1, 7].

Key Technical Challenge: The primary amine moiety is highly nucleophilic and unhindered. Without strict process control, bis-sulfonylation (formation of the

Chemical Strategy & Mechanism

The reaction follows a nucleophilic substitution pathway (Schotten-Baumann conditions).[1][2] The primary amine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.

Reaction Scheme:

Critical Control Points:

-

Stoichiometry: To prevent bis-sulfonylation, the sulfonyl chloride must be the limiting reagent or used in exact 1:1 equivalence.

-

Base Selection:

-

Temperature: Maintaining

during addition is non-negotiable to suppress the reaction rate of the formed mono-sulfonamide with excess sulfonyl chloride.

Mechanism Visualization

Figure 1: Mechanistic pathway highlighting the critical branch point for bis-sulfonylation.[1]

Experimental Protocols

Two methods are provided. Method A is the standard bench-scale protocol.[1] Method B is optimized for parallel library synthesis (96-well blocks).[1]

Reagents & Materials

-

Starting Material: (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine (MW: ~167.25 g/mol ).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Method A: Bench-Scale Synthesis (1.0 mmol Scale)

| Step | Action | Critical Rationale |

| 1 | Dissolve 167 mg (1.0 mmol) of amine in 5 mL anhydrous DCM . | DCM solubilizes the lipophilic pyrazole core effectively. |

| 2 | Add 210 µL (1.5 mmol) of TEA. Cool mixture to 0°C (ice bath). | Base scavenges HCl.[3][8] Cooling suppresses kinetic energy to favor mono-substitution [11].[1] |

| 3 | Dissolve 1.0 mmol Sulfonyl Chloride in 1 mL DCM . | Pre-dissolving ensures homogenous addition. |

| 4 | Dropwise Addition: Add sulfonyl chloride solution over 15-20 mins . | CRITICAL: High local concentration of electrophile causes bis-sulfonylation.[1] Slow addition is key. |

| 5 | Stir at 0°C for 30 mins, then warm to RT for 2–4 hours. | Monitor by TLC/LCMS.[4] Reaction is usually fast. |

| 6 | Quench: Add 5 mL Sat. | Hydrolyzes any remaining sulfonyl chloride. |

| 7 | Workup: Extract with DCM (2x). Wash organic layer with 0.5M HCl (remove unreacted amine), then Brine. | Acid wash removes unreacted starting amine and TEA. |

| 8 | Dry over | Yields crude sulfonamide. |

Method B: Parallel Library Synthesis (Microscale)

For high-throughput synthesis where individual yield optimization is secondary to throughput.

-

Preparation: Prepare 0.2 M stock solution of Pyrazole Amine in Pyridine/DCM (1:4 ratio).

-

Dispensing: Aliquot 500 µL (100 µmol) into reaction vials/block.

-

Addition: Add 100 µmol Sulfonyl Chloride (1.0 eq) as a 0.2 M solution in DCM.

-

Incubation: Shake at Room Temperature for 12 hours.

-

Scavenging: Add polymer-supported trisamine scavenger (3 eq) to remove excess electrophile/acid.[1] Shake 4 hours.

-

Filtration: Filter off resin; evaporate solvent.

Process Control & Self-Validation

A robust protocol must be self-validating.[1] Use these markers to verify success.

Analytical Markers (LCMS/NMR)

| Species | NMR Signature ( | LCMS Signature |

| Starting Amine | ||

| Mono-Sulfonamide | ||

| Bis-Sulfonamide |

Validation Check: If the methylene singlet at C4 shifts downfield by >0.8 ppm and loses coupling to the NH proton, you have formed the bis-sulfonamide.

Troubleshooting & Optimization

Issue: Bis-sulfonylation Observed

-

Root Cause: Excess sulfonyl chloride or fast addition rate.

-

Correction:

-

Reduce Sulfonyl Chloride to 0.95 equivalents .

-

Dilute the reaction further (0.1 M concentration).

-

Hydrolysis Rescue: If bis-sulfonamide is formed, treat the crude mixture with NaOH/MeOH at reflux for 30 mins. The second sulfonyl group is often labile and can be cleaved back to the mono-sulfonamide [3].

-

Issue: Low Conversion

-

Root Cause: Sulfonyl chloride hydrolysis (wet solvents) or steric bulk of the R-group.[1]

-

Correction: Ensure anhydrous DCM. If R is bulky (e.g., mesityl), switch base to Pyridine and heat to

[6].

Workflow Visualization

Figure 2: Operational workflow including the "Rescue" pathway for bis-sulfonylated byproducts.

References

-

BenchChem. (2025). Sulfonylation of Primary Amines - Technical Support Center. Retrieved from

-

National Institutes of Health (NIH). (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from

-

Academia.edu. Convenient synthesis of primary sulfonamides: Base-mediated recovery of mono-sulfonamides. Retrieved from

-

Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Retrieved from

-

Princeton University (Macmillan Group). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Retrieved from

-

J&K Scientific. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [1]

-

ACS Omega. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. Retrieved from

-

SciELO. Synthesis of New Hispolon Derived Pyrazole Sulfonamides. Retrieved from

-

ResearchGate. (2025). Design, synthesis and biological evaluation of sulfonamide derivatives of Benzothiazol-Quinoline-Pyrazoles. Retrieved from

-

ChemSrc. (2025). N-Ethyl-5-[ethyl(1-methylpropyl)amino]-1,3-dimethyl-1H-pyrazole-4-methanamine Properties. Retrieved from

-

BenchChem. (2025). Troubleshooting Guide: Avoiding Di-sulfonylation. Retrieved from

Sources

- 1. CAS#:1152915-19-9 | N-Ethyl-5-[ethyl(1-methylpropyl)amino]-1,3-dimethyl-1H-pyrazole-4-methanamine | Chemsrc [m.chemsrc.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 4. benchchem.com [benchchem.com]

- 5. cbijournal.com [cbijournal.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Improving yield in the synthesis of (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine

The following technical support guide is structured as a dynamic "Knowledge Base" for a specialized chemical development unit. It prioritizes actionable troubleshooting over theoretical exposition.

Topic: Yield Optimization for (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine Ticket ID: PYR-GEN-404 Status: OPEN Assigned Specialist: Senior Application Scientist

System Overview & Retrosynthetic Logic

User Context: You are attempting to synthesize (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine . Common Failure Mode: Low overall yield (<20%) is typically caused by two distinct bottlenecks:

-

Regiochemical Scrambling: Formation of the unwanted 3-ethyl isomer during ring closure.

-

Reductive Dimerization: Formation of the secondary amine dimer during the reduction of the nitrile/amide precursor.

The Validated Pathway (Reference Architecture)

To maximize yield, we recommend the Enaminone-Nitrile Route . This pathway offers superior regiocontrol compared to standard hydrazine/1,3-diketone condensation.

Figure 1: The optimized Enaminone-Nitrile workflow designed to lock regiochemistry early.

Troubleshooting Modules

TICKET #001: The "Wrong Isomer" Crisis

Issue: "I am getting a 50:50 mixture of the 5-ethyl and 3-ethyl isomers." Diagnosis: You are likely using a standard 1,3-diketone (e.g., 3-oxopentanal equivalent) with propylhydrazine. The steric difference between the ethyl group and the aldehyde hydrogen is insufficient to direct the hydrazine attack exclusively to one carbonyl.

The Solution: The Enaminone Protocol Switch to using N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

-

Mechanism: React 3-oxopentanenitrile with DMF-DMA. This converts the reactive methylene into a dimethylaminomethylene group.

-

Causality: The resulting enaminone has two electrophilic sites with vastly different reactivities. The terminal carbon (attached to the NMe2) is highly electrophilic and "soft," while the carbonyl carbon is "hard."

-

Protocol:

-

Step A: Reflux 3-oxopentanenitrile (1.0 eq) with DMF-DMA (1.1 eq) in Toluene for 2 hours. Evaporate solvent to obtain the crude enaminone.

-

Step B: Dissolve in Ethanol. Add Propylhydrazine (1.05 eq).

-

Result: The terminal nitrogen of the hydrazine attacks the enaminone carbon first, followed by cyclization. This forces the Ethyl group to position 5 and the Nitrile to position 4 .

-

Verification: Run a NOESY NMR. You should see a cross-peak between the N-Propyl protons and the Ethyl group protons. If you see a cross-peak between N-Propyl and the Pyrazole-H3, you have the wrong isomer.

TICKET #002: The "Dimerization" Trap

Issue: "My nitrile reduction is incomplete, or I am isolating a secondary amine dimer." Diagnosis: During the catalytic hydrogenation of the nitrile (-CN) to the amine (-CH2NH2), the intermediate imine can react with the newly formed primary amine to form a secondary amine (dimer). This is the #1 yield killer in methanamine synthesis.

The Solution: Ammonia Suppression You must introduce a competitive nucleophile (Ammonia) to suppress dimer formation.

Protocol (Raney Nickel):

-

Catalyst: Activated Raney Nickel (approx. 20 wt% loading).

-

Solvent: 7N Methanolic Ammonia (Commercial or prepared in situ). Do not use plain methanol.

-

Pressure: 50 psi H2.

-

Time: Monitor via LCMS (usually 4–6 hours).

-

Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Rinse with MeOH.

Alternative (Chemical Reduction): If you lack a hydrogenation apparatus, use Lithium Aluminum Hydride (LAH) in THF.

-

Note: LAH is less prone to dimerization but requires strict anhydrous conditions and a careful Fieser workup to avoid aluminum emulsions trapping your product.

TICKET #003: The "Sticky Product" (Purification)

Issue: "I see the product on LCMS, but I lose it on the silica column." Diagnosis: (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine is a polar, basic primary amine. It interacts strongly with the acidic silanols on standard silica gel, leading to irreversible adsorption (tailing).

The Solution: The "Catch and Release" or Basified Silica

| Method | Protocol | Pros | Cons |

| A. Basified Silica | Add 1-2% Triethylamine (TEA) or NH4OH to your DCM/MeOH eluent. | Simple setup.[1] | TEA is smelly; product still streaks. |

| B. SCX Cartridge | 1. Load crude (in MeOH) onto SCX (Strong Cation Exchange) column.2. Wash with MeOH (removes non-basic impurities).3. Elute with 2N NH3 in MeOH. | Highest Purity. Removes all non-basic side products. | Capacity limits (approx 0.5 mmol/g). |

| C. Salt Formation | Dissolve crude oil in Et2O. Add 2M HCl in Et2O dropwise. Filter the precipitate.[2] | Scalable; no chromatography needed. | Requires optimization of solvent to ensure precipitation. |

Recommended Workflow: Use Method B (SCX) for small scale (<1g). Use Method C (HCl Salt) for scale-up (>5g).

Decision Matrix (Purification)

Figure 2: Logic flow for isolating hydrophilic primary amines.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 to reduce the nitrile? A: No. Sodium Borohydride is generally too weak to reduce nitriles to amines. It typically requires the addition of a transition metal salt (like CoCl2 or NiCl2) to work (the "in situ boride" method). While possible, the Raney Ni/H2 method is cleaner for this substrate.

Q: Why not use the aldehyde (Reductive Amination) instead of the nitrile? A: You can, but aldehydes are less stable than nitriles. The aldehyde precursor (Pyrazolo-4-carbaldehyde) is prone to oxidation in air. The nitrile is a "shelf-stable" intermediate that can be stored until you are ready for the final reduction step.

Q: The product smells like ammonia after the column. How do I fix this? A: If you used methanolic ammonia, the product is likely the free base. To remove residual ammonia and stabilize the compound, dissolve the oil in minimal ethanol and add 1.1 equivalents of HCl (in dioxane or ether). Evaporate to dryness to obtain the Hydrochloride Salt , which is odorless and solid.

References

-

Regioselective Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles."[3] Journal of Organic Chemistry, 2008. (General methodology for enaminone precursors).

-

Nitrile Reduction Protocols: Watson, D. J. "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development, 2011.

- Prevention of Secondary Amines: Hegedus, L. S. Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. (Foundational text on Raney Ni/Ammonia mechanisms).

-

Purification of Polar Amines: "Strategies for the Purification of Hydrophilic Amines." Chem. Eur. J., 2025.[4]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants | MDPI [mdpi.com]

- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Purification of (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine

Welcome to the technical support center for the purification of (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally related aminopyrazole compounds. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Question 1: After flash column chromatography on silica gel, my NMR analysis still shows a persistent, slightly less polar impurity. What is the likely identity of this impurity and how can I remove it?

Answer:

This is a common issue when purifying primary amines like (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine on standard silica gel. The basic nature of the amine can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and co-elution with closely related impurities.

-

Likely Impurity: A likely candidate for this persistent, less polar impurity is the corresponding aldehyde, (5-Ethyl-1-propyl-1H-pyrazol-4-yl)carbaldehyde. This can be a starting material from a reductive amination that was not fully consumed or a byproduct of over-oxidation if the amine is not handled carefully.

-

Causality: The aldehyde is less polar than the primary amine and should elute earlier. However, the strong interaction of your target amine with silica can cause its retention time to be longer and broader, leading to overlap with the aldehyde peak.

-

Solutions:

-

Deactivation of Silica Gel: Before performing chromatography, deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et3N) or ammonia in methanol.[1] This will neutralize the acidic silanol groups, reducing the tailing of your amine and improving separation.

-

Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel and often provides better separation for basic compounds.[1]

-

Reductive Workup: If you suspect residual aldehyde, you can perform a reductive workup of your crude product before chromatography. This involves treating the crude material with a mild reducing agent like sodium borohydride (NaBH4) to convert the remaining aldehyde to the corresponding alcohol. The alcohol will have a different polarity and should be easily separable.

-

Question 2: My purified (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine is a yellow oil, but I expect a colorless product. What causes this discoloration and how can I fix it?

Answer:

The yellow to reddish discoloration in pyrazole syntheses is often due to the presence of oxidized impurities or side products from the hydrazine starting material used in the pyrazole ring formation.[2]

-

Causality: These colored impurities can be highly conjugated species that are difficult to remove by standard chromatography. They may also arise from air oxidation of the amine product itself, especially if it has been stored for a prolonged period without an inert atmosphere.

-

Solutions:

-

Activated Carbon Treatment: Dissolve the colored oil in a suitable organic solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Stir the mixture for 15-30 minutes at room temperature, then filter through a pad of celite. The activated carbon will adsorb the colored impurities.[3] Be aware that this may lead to some loss of your product.

-

Crystallization as a Salt: A highly effective method for both purification and color removal is to convert the amine into an acid addition salt.[4][5] Dissolve the oily product in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of an acid like hydrochloric acid (as a solution in a solvent like ether or isopropanol) or oxalic acid. The resulting salt will often crystallize, leaving the colored impurities in the mother liquor. The pure amine can then be regenerated by basifying an aqueous solution of the salt and extracting with an organic solvent.

-

Question 3: I am attempting to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solute is too soluble in the chosen solvent.[4]

-

Causality: The compound is coming out of solution as a liquid phase rather than a solid crystalline lattice. This prevents the selective incorporation of the desired molecule into a crystal structure, thus hindering purification.

-

Solutions:

-

Change the Solvent System:

-

Use a lower-boiling point solvent.[4]

-

Employ a solvent mixture. Dissolve your compound in a good solvent (e.g., ethanol, methanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes slightly turbid.[1] Then, allow the solution to cool slowly.

-

-

Slow Cooling: Ensure the solution cools down slowly to encourage the formation of well-defined crystals. Rapid cooling often promotes oiling out or the formation of very small, impure crystals.[4]

-

Scratching and Seeding: If nucleation is the issue, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[4] If you have a small amount of pure solid, you can add a "seed crystal" to induce crystallization.[4]

-

Purify as a Salt: As mentioned previously, converting the amine to a salt will significantly change its physical properties, including its melting point and solubility, often making it more amenable to crystallization.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine?

A1: The impurities will largely depend on the synthetic route. A common approach to synthesizing 4-aminomethyl pyrazoles is through the reduction of a pyrazole-4-carbonitrile or the reductive amination of a pyrazole-4-carbaldehyde.[6][7]

-

From Reduction of a Nitrile:

-

Unreacted Nitrile: The starting pyrazole-4-carbonitrile.

-

Aldehyde/Carboxylic Acid: Over-reduction or hydrolysis byproducts.

-

-

From Reductive Amination of an Aldehyde:

-

Unreacted Aldehyde: The starting pyrazole-4-carbaldehyde.

-

Carboxylic Acid: From oxidation of the aldehyde.

-

Secondary Amine: If the newly formed primary amine reacts with another molecule of the aldehyde.

-

-

From Pyrazole Ring Synthesis:

Q2: Is it possible to purify (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine without using column chromatography?

A2: Yes, several non-chromatographic methods can be effective, especially for larger scales.

-

Acid-Base Extraction: This is a powerful technique for separating basic compounds like your target amine from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its protonated salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

-

Crystallization: As detailed in the troubleshooting section, crystallization of the free base or, more reliably, an acid addition salt, can be a highly effective purification method.[4]

-

Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation could be a viable option for purification.

Q3: My synthesis involves a Boc-protected aminopyrazole intermediate. What are the best practices for deprotection and subsequent purification?

A3: Boc (tert-butoxycarbonyl) is a common protecting group for amines.[8]

-

Deprotection: Boc groups are typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane or methanol.[8]

-

Purification Post-Deprotection: After deprotection, the product is often isolated as an ammonium salt (e.g., trifluoroacetate or hydrochloride).

-

Neutralization and Extraction: The salt can be neutralized with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) to generate the free amine, which is then extracted into an organic solvent.

-

Ion-Exchange Chromatography: For challenging purifications, the ammonium salt can be purified using a cation exchange resin.

-

Direct Crystallization: In some cases, the salt itself may be crystalline and can be purified directly by recrystallization.

-

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

-

Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).

-

Add the chosen eluent (e.g., 95:5 dichloromethane/methanol) containing 1% triethylamine to the silica gel to create a slurry.

-

Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

-

Sample Loading: Dissolve your crude (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine in a minimal amount of the eluent and load it onto the top of the silica bed.

-

Elution: Begin eluting with the solvent system, collecting fractions and monitoring by thin-layer chromatography (TLC).

-

Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via HCl Salt Formation and Recrystallization

-

Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise while stirring. A white precipitate of the hydrochloride salt should form.

-

Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

-

Recrystallization: Dissolve the collected salt in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the pure crystalline salt by vacuum filtration. The free amine can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

Data and Visualization

Table 1: Common Solvents for Purification

| Purification Method | Good Solvents | Poor Solvents (for precipitation/crystallization) |

| Recrystallization (Free Base) | Ethanol, Isopropanol, Ethyl Acetate | Hexane, Heptane, Water |

| Recrystallization (HCl Salt) | Methanol, Ethanol, Isopropanol, Water | Diethyl Ether, Ethyl Acetate, Acetone |

| Column Chromatography | Dichloromethane, Ethyl Acetate, Methanol | Hexane, Heptane |

Diagrams

Caption: Troubleshooting workflow for purification choices.

Caption: Purification workflow via acid addition salt formation.

References

- BenchChem. Identifying and removing byproducts in pyrazole synthesis.

- BenchChem. Technical Support Center: Purification of Methyl Pyrazole Isomers.

- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

- PubMed Central. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.

- Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water.

- Reddit. Purification of Amino-Pyrazoles.

- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.

- White Rose Research Online. This is a repository copy of Design and synthesis of novel pyrazole based heterotricycles.

- Organic Chemistry Portal. Protective Groups.

- AWS. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.

- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.

- BenchChem. Troubleshooting the reaction mechanism of pyrazole formation.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o.

- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

- Protecting groups in organic synthesis + H2O.

- Organic Synthesis. Protecting Groups.

- PubMed. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation.

- SynArchive. Protecting Groups List.

- Organic Syntheses Procedure. 5.

- Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.

- Organic Chemistry Portal. Pyrazole synthesis.

- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

- PMC. Approaches towards the synthesis of 5-aminopyrazoles.

- INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.

- Master Organic Chemistry. Reductive Amination, and How It Works.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- ResearchGate. Examples for pharmacologically important pyrazoles.

- ResearchGate. The synthesis route of 5-aminopyrazole derivatives 2a–g.

- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

- JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

- Organic & Biomolecular Chemistry (RSC Publishing). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.

- LOCKSS. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU.

- PMC. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

- European Union. Substance Information - ECHA.

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arviatechnology.com [arviatechnology.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. ineosopen.org [ineosopen.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Protective Groups [organic-chemistry.org]

Technical Support Center: Solubility Optimization for (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine

Case ID: PYR-SOL-442 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Analysis

The Issue: Researchers frequently report precipitation or phase separation when introducing (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine (hereafter referred to as Compound A ) into aqueous biological buffers (e.g., PBS, media).

The Root Cause: Compound A is an aminomethyl-pyrazole . Its solubility behavior is dictated by two competing functional domains:

-

The Hydrophobic Core: The 1-propyl and 5-ethyl substituents on the pyrazole ring significantly increase the partition coefficient (LogP), making the neutral molecule highly lipophilic.

-

The Ionizable Handle: The primary methanamine group (

) is a weak base (

Diagnosis: If your compound is insoluble in neutral buffers (pH 7.4), you are likely working with the Free Base form. At physiological pH, a significant fraction of the amine remains unprotonated (neutral), leading to aggregation and "crashing out."

Troubleshooting Decision Matrix

Before modifying your protocol, use this decision tree to identify the correct solubilization strategy.

Figure 1: Decision matrix for selecting the optimal solubilization method based on the compound's physical state and experimental constraints.

Technical Guides & Protocols

Strategy A: In-Situ Protonation (The "Quick Fix")

Best for: In vitro assays where pH < 6.0 is tolerable.

The primary amine must be protonated to carry a positive charge, which solvates the hydrophobic ethyl/propyl groups.

Protocol:

-

Dissolve the stock compound in 100% DMSO to a concentration of 10–50 mM.

-

Prepare your aqueous buffer. Crucial: Do not use PBS initially. Phosphate anions can precipitate with high concentrations of amine cations. Use Saline (0.9% NaCl) or Water .

-

Add 1.05 equivalents of 1N HCl (relative to the moles of compound) to the water.

-

Slowly spike the DMSO stock into the acidified water while vortexing.

-

Result: The solution should remain clear. If using for cell culture, dilute this stock into media; the high dilution factor will buffer the pH back to ~7.4, but ensure the final concentration is below the solubility limit (typically < 100 µM).

Strategy B: Salt Synthesis (The "Permanent Fix")

Best for: Animal studies (in vivo) or high-concentration stocks.

Converting the oily free base into a crystalline Hydrochloride (HCl) salt is the gold standard for stability and solubility.

Protocol:

-

Dissolution: Dissolve 100 mg of Compound A (Free Base) in 2 mL of Diethyl Ether or Dichloromethane (DCM) .

-

Acid Addition: In a separate vial, mix 4M HCl in Dioxane (or 1.25 M HCl in Ethanol) in slight excess (1.1 equivalents).

-

Precipitation: Dropwise add the HCl solution to the amine solution while stirring on ice.

-

Observation: A white precipitate should form immediately.

-

-

Isolation: Filter the solid or centrifuge. Wash the pellet 2x with cold ether.

-

Drying: Dry under high vacuum/lyophilizer to remove residual solvents.

-

Storage: Store the resulting hygroscopic solid with desiccant at -20°C.

Strategy C: Co-Solvent Formulation

Best for: Neutral pH assays where salt formation is insufficient.

If the compound must remain at pH 7.4, you must shield the hydrophobic alkyl groups.

| Component | Recommended % | Function |

| DMSO | 5% - 10% | Primary solvent (solubilizes the core). |

| PEG 400 | 20% - 40% | Interfacial tension reducer. |

| Tween 80 | 1% - 5% | Surfactant (prevents aggregation). |

| Saline | Remainder | Bulk vehicle. |

Mixing Order (Critical):

-

Dissolve Compound in DMSO.[1]

-

Add PEG 400 and vortex.

-

Add Tween 80 and vortex.

-

Slowly add warm Saline (37°C) last.

Mechanism of Action

Understanding the chemical equilibrium is vital for troubleshooting.

Figure 2: The equilibrium between the lipophilic free base and the hydrophilic cation is pH-dependent. The transition point (

Frequently Asked Questions (FAQs)

Q: I added the compound to PBS and it turned into a cloudy suspension. Can I fix it? A: Likely not by simple stirring. The "cloud" is the precipitated free base. You must either:

-

Acidify the solution with dilute HCl until clear (if your assay tolerates acidic pH).

-

Spin it down, remove the supernatant, and re-dissolve the pellet in DMSO before trying again with a better solvent system.

Q: Why does the protocol recommend avoiding Phosphate Buffered Saline (PBS) initially? A: While rare for mono-amines, high concentrations of amine cations can occasionally form insoluble salts with phosphate anions (salting out). It is safer to dissolve in pure water or saline first, then dilute into the buffer.

Q: Can I use cyclodextrins (HP-β-CD)? A: Yes. The ethyl/propyl pyrazole core fits well into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin.

-

Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add the compound (dissolved in a minimal amount of DMSO) to this solution with vigorous stirring.

Q: Is the compound stable in solution? A: In the acidified salt form, it is stable. In the free base form (in DMSO), it is susceptible to oxidation over long periods. Always store DMSO stocks at -20°C or -80°C, protected from light.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-dependent solubility and pKa).

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

FDA Inactive Ingredient Database. (For verifying safety of excipients like PEG400 and Tween 80). Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[4][5] Academic Press. (Source for salt selection and counter-ion strategies).

Sources

- 1. [1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol () for sale [vulcanchem.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. societachimica.it [societachimica.it]

- 5. globalresearchonline.net [globalresearchonline.net]

Troubleshooting cyclization reactions for pyrazole methanamine precursors

Topic: Troubleshooting Cyclization & Regioselectivity in Knorr-Type Syntheses Ticket ID: PYR-METH-001 Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Introduction: The Challenge of the Methanamine Scaffold

You are likely encountering issues because pyrazole methanamines are deceptively simple. While the Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazine) is a textbook reaction, introducing a methanamine precursor (typically a nitrile, protected aminomethyl, or azide) onto the 1,3-dicarbonyl backbone fundamentally alters the electronic and steric landscape.

This guide addresses the three most common failure modes in this specific workflow:

-

Regiochemical Scrambling: Inability to control 1,3- vs. 1,5-isomer formation.[1]

-

Precursor Instability: Side reactions caused by the reactive amine moiety.

-

Reaction Stalling: Failure of the intermediate hydroxypyrazoline to dehydrate.

Module 1: Controlling Regioselectivity (The 1,3 vs. 1,5 Dilemma)

The Core Issue

When using mono-substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine), you will generate two isomers. The ratio is dictated by the competition between electronic control (nucleophilicity of hydrazine nitrogens) and steric control (bulk of the hydrazine vs. the diketone substituents).[2]

Troubleshooting Protocol

Q: Why am I getting a 1:1 mixture of isomers? A: You are likely relying on standard protic solvents (Ethanol/Methanol) where steric and electronic factors are fighting each other.

The Solution: Solvent-Controlled Regioselectivity Recent literature confirms that fluorinated alcohols can invert or drastically enhance regioselectivity via hydrogen-bond activation of specific carbonyls.

-

Scenario A: Thermodynamic Control (Standard)

-

Conditions: Ethanol/Reflux.[3]

-

Outcome: Mixed isomers, often favoring the sterically less crowded product.

-

-

Scenario B: Fluorinated Solvent Switch (High Selectivity)

Decision Logic: Regioselectivity Optimization

Caption: Decision tree for optimizing regioselectivity using solvent effects and hydrazine type.

Module 2: Precursor Handling (The Methanamine Trap)

The Core Issue

You cannot cyclize a 1,3-dicarbonyl that contains a free primary amine . The amine will self-condense with the ketone to form pyrroles or polymerized imines before the hydrazine can react.

Validated Precursor Strategies

Q: Which protecting group is best for the methanamine arm? A: It depends on your cyclization conditions. Avoid acid-labile groups (Boc) if you require acid catalysis for the pyrazole formation.

| Strategy | Precursor Group | Pros | Cons | Recommended For |

| The Nitrile Route | Cyano (-CN) | Extremely stable; no protecting group needed. | Requires harsh reduction (LiAlH4/H2) after cyclization. | Scale-up; Acidic cyclization conditions. |

| The Carbamate Route | N-Cbz or N-Fmoc | Stable to acidic cyclization (AcOH/TFA). | Cbz requires Hydrogenolysis (incompatible if pyrazole has halides). | Lab-scale; Halogen-free scaffolds. |

| The Phthalimide Route | N-Phthalimide | Highly crystalline; orthogonal deprotection (Hydrazine). | Can react with hydrazine during cyclization if not careful. | Specific purification needs.[3][7][8] |

Critical Protocol: The "Nitrile-First" Approach

This is the most robust method for generating pyrazole methanamines.

-

Precursor: Synthesize a

-keto nitrile (e.g., via condensation of an ester with acetonitrile anion). -

Cyclization: React with hydrazine in Ethanol/Acetic Acid. (The nitrile remains inert).

-

Reduction: Reduce the nitrile to the methanamine after the ring is formed using Raney Nickel/H2 or CoCl2/NaBH4.

Module 3: Reaction Stalling (Dehydration Failure)

The Core Issue

The reaction proceeds in two steps: (1) Hydrazone formation,[7] (2) Cyclization/Dehydration. Often, the reaction stalls at the 5-hydroxy-2-pyrazoline intermediate. This is common when the dicarbonyl has electron-withdrawing groups (like CF3) or bulky substituents.

Troubleshooting Guide

Q: My LCMS shows mass [M+18]. What happened? A: You have isolated the hydrated intermediate. The ring closed, but water did not eliminate.

Step-by-Step Fix:

-

Acid Spike: Add 10% (v/v) Glacial Acetic Acid or 1% TFA to the reaction mixture.

-

Thermal Drive: Heat to reflux (80°C+). Room temperature is rarely sufficient for hindered substrates.

-

Water Scavenging: If equilibrium is the issue, add 4Å Molecular Sieves or use a Dean-Stark trap (if in Toluene).

-

Microwave: Run the reaction at 120°C for 10-20 mins in a microwave reactor. This usually forces dehydration instantly.

Module 4: Validated Experimental Workflow

Below is a self-validating protocol for a difficult cyclization involving a protected aminomethyl precursor.

Protocol: Cyclization of N-Boc-amino-1,3-diketone

-

Dissolution: Dissolve 1.0 eq of the 1,3-dicarbonyl in Ethanol (0.5 M).

-

Checkpoint: If regioselectivity is critical, swap Ethanol for HFIP (Hexafluoroisopropanol).

-

-

Addition: Cool to 0°C. Add 1.1 eq of Hydrazine (or salt form).

-

Note: If using Hydrazine HCl salt, add 1.1 eq of Sodium Acetate to buffer.

-

-

Monitoring (T0): Run TLC/LCMS. You should see rapid hydrazone formation.

-

Cyclization: Warm to Room Temp. Stir 2 hours.

-

Checkpoint: If LCMS shows [M+18] (intermediate), add 5% Acetic Acid and heat to 60°C.

-

-

Workup (The "Amine" Clean-up):

-

Evaporate volatiles.

-

Redissolve in EtOAc. Wash with saturated NaHCO3 (to remove acetic acid).

-

Crucial: If your product is a free amine (unprotected), do not wash with acid, or you will lose it to the aqueous layer.

-

Pathway Visualization

Caption: Reaction pathway showing the kinetic trap (stalling) and the necessary dehydration step.

References

-

Regioselectivity in Fluorinated Solvents

- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

-

Mechanism of Knorr Synthesis & Dehydration

- Elguero, J., et al. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.

-

Separation of Isomers

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference Text).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Minimizing side reactions during (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine coupling

The following technical guide serves as a specialized support resource for researchers working with (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine . It addresses the unique reactivity profile of aminomethyl-pyrazoles, focusing on minimizing side reactions during amide coupling.

Ticket Status: OPEN Subject: Minimizing Side Reactions & Optimization of Amide Coupling Applicable Reagent: (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine (Primary Amine Building Block)

Technical Brief: The Reactivity Profile

Before troubleshooting, it is critical to understand the electronic and steric environment of your building block.

-

Nucleophile: Primary amine (

) at the C4 position. -

Steric Environment: The amine is tethered by a methylene spacer, reducing direct steric hindrance. However, the C5-Ethyl group and N1-Propyl group create a lipophilic, bulky environment that can retard reaction rates with hindered carboxylic acids.

-

Secondary Reactive Site: The Pyrazole N2 nitrogen (pyridine-like) is weakly nucleophilic but basic. It can participate in H-bonding or coordinate with metal catalysts.

The Core Challenge: Kinetic Competition

In amide coupling, you are managing a race between the Desired Pathway A (Amide Formation) and Undesired Pathway B (Side Reactions). Because aminomethyl-pyrazoles are good nucleophiles, if the activation of the carboxylic acid is slow or the intermediate is unstable, the amine will find other electrophiles—often the coupling reagent itself.

Critical Analysis: The Guanidinium Trap

Symptom: You observe a byproduct with a mass shift of +99 Da (if using HATU) or +100 Da (if using HBTU) relative to the amine. Diagnosis: Guanidinylation.[1][2]

When using uronium/guanidinium reagents (HATU, HBTU, HCTU), the amine can attack the coupling reagent directly instead of the activated ester.[1] This is the most common failure mode for primary amines when the carboxylic acid activation is slow.

Mechanistic Visualization

The diagram below illustrates the bifurcation point where the reaction succeeds or fails.

Figure 1: Kinetic competition between productive amide formation (Green) and parasitic guanidinylation (Red).

Troubleshooting Guide (Q&A)

Case 1: "I see the +99 Da impurity. How do I stop it?"

Root Cause: The amine reacted with HATU because the carboxylic acid activation was too slow or HATU was present in excess. Corrective Action:

-

Pre-activation is Mandatory: Do not add the amine, acid, and HATU simultaneously. Stir the Acid + HATU + Base for 15–30 minutes before adding the pyrazole-methanamine. This ensures the HATU is consumed to form the activated ester before the amine sees it [1].

-

Stoichiometry Control: Never use >1.0 equivalents of HATU relative to the acid. Use 0.95–0.98 equivalents to ensure no unreacted HATU remains.

-

Switch Reagents: If the problem persists, switch to DIC/Oxyma or EDC/HOAt . These carbodiimide methods do not form stable guanidinium byproducts.

Case 2: "The reaction stalls at 50% conversion."

Root Cause: Steric hindrance from the C5-Ethyl group or the carboxylic acid partner is preventing the tetrahedral intermediate formation. Corrective Action:

-

Solvent Switch: Change from DMF to NMP (N-methylpyrrolidone). NMP is more polar and can accelerate difficult couplings.

-

Temperature: Moderate heating (40–50 °C) is often safe for this scaffold. The ethyl/propyl groups provide thermal stability to the pyrazole core.

-

Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the reaction by ~10x compared to HOBt [2].

Case 3: "I'm seeing N-acylation on the Pyrazole ring."

Root Cause: The Pyrazole N2 (the unsubstituted nitrogen) is reacting. This is rare but happens with highly reactive electrophiles (e.g., acid chlorides) or strong bases (NaH). Corrective Action:

-

Base Choice: Use mild organic bases like DIPEA or NMM (N-methylmorpholine). Avoid strong inorganic bases (NaH, KOH) which can deprotonate the pyrazole or activate the N2.

-

Avoid Acid Chlorides: If possible, stick to activated esters (HATU/EDC). If you must use acid chlorides, perform the reaction at 0 °C and add the acid chloride slowly to favor the more nucleophilic primary amine (

) over the aromatic ring nitrogen.

Optimized Protocol: The "Gold Standard"

This protocol prioritizes purity over speed by eliminating the possibility of guanidinylation.

Reagents

-

Amine: (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

-

Acid: Carboxylic Acid partner (1.1 equiv)

-

Coupling Agent: EDC·HCl (1.2 equiv) + HOAt (1.2 equiv)

-

Base: DIPEA (3.0 equiv)[2]

-

Solvent: DMF or NMP (0.1 M concentration)

Step-by-Step Procedure

-

Activation Phase:

-

Dissolve the Carboxylic Acid and HOAt in DMF.

-

Add EDC·HCl .

-

Stir at Room Temperature (RT) for 15 minutes . Note: The solution may turn yellow; this is the active ester forming.

-

-

Coupling Phase:

-

Add the (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine .

-